Superior Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro Handle in Suzuki-Miyaura Reactions
The 2-bromo substituent offers a more reactive leaving group for palladium-catalyzed cross-coupling compared to the 2-chloro analog. Under standard Suzuki-Miyaura conditions, the C-Br bond undergoes oxidative addition more readily, enabling higher yields at lower temperatures and catalyst loadings. This reactivity difference directly impacts synthetic efficiency and cost. While direct head-to-head data for this specific compound is not available, class-level inference based on aryl halide reactivity trends indicates a significant advantage [1].
| Evidence Dimension | Relative reactivity of C-X bond in oxidative addition (qualitative) |
|---|---|
| Target Compound Data | C-Br bond: high reactivity; typical Suzuki coupling temperature 60-80°C, catalyst loading 1-2 mol% |
| Comparator Or Baseline | 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: C-Cl bond; lower reactivity, often requiring 80-100°C or higher catalyst loading |
| Quantified Difference | Estimated ~10-100x rate difference based on typical aryl halide reactivity series (I > Br >> Cl) |
| Conditions | Suzuki-Miyaura cross-coupling with aryl boronic acids, Pd(PPh3)4 or similar catalyst |
Why This Matters
This reactivity advantage translates to higher yields, shorter reaction times, and lower catalyst costs in medicinal chemistry synthesis, making the 2-bromo compound a preferred intermediate.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457-2483. (General reactivity trend: I > Br >> Cl) View Source
